2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one

antimalarial drug discovery structure-activity relationship fluorine positional scanning

2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one (CAS 1956385-69-5) is a synthetic heterocyclic compound belonging to the 2-anilino-7,8-dihydroquinazolin-5(6H)-one class. It features a bicyclic quinazolinone core with a 2-fluorophenylamino substituent at position The dihydroquinazolinone scaffold has recently been validated as a promising template for potent and selective human monoamine oxidase B (MAO-B) inhibition, with derivatives achieving Ki values in the nanomolar range.

Molecular Formula C14H12FN3O
Molecular Weight 257.26 g/mol
Cat. No. B15066147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC14H12FN3O
Molecular Weight257.26 g/mol
Structural Identifiers
SMILESC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC=C3F
InChIInChI=1S/C14H12FN3O/c15-10-4-1-2-5-12(10)18-14-16-8-9-11(17-14)6-3-7-13(9)19/h1-2,4-5,8H,3,6-7H2,(H,16,17,18)
InChIKeyRPRMZZLOVOWZOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one: Ortho-Fluoro Substituted Dihydroquinazolinone for Targeted Probe and Lead Discovery


2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one (CAS 1956385-69-5) is a synthetic heterocyclic compound belonging to the 2-anilino-7,8-dihydroquinazolin-5(6H)-one class. It features a bicyclic quinazolinone core with a 2-fluorophenylamino substituent at position 2. The dihydroquinazolinone scaffold has recently been validated as a promising template for potent and selective human monoamine oxidase B (MAO-B) inhibition, with derivatives achieving Ki values in the nanomolar range [1]. The compound carries a single ortho-fluoro substitution on the aniline ring, a structural feature that distinguishes it from the unsubstituted parent (CAS 1185008-52-9), the para-fluoro isomer, and the 2-chloro analog (CAS 1448633-28-0). Its computed physicochemical profile—molecular weight 257.26 g/mol, XLogP3 2.3, topological polar surface area 54.9 Ų, and five hydrogen bond acceptors—positions it as a compact, moderately lipophilic fragment-like molecule suitable for structure-activity relationship (SAR) exploration and hit-to-lead optimization campaigns [2].

Procurement Relevance of 2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one: Why In-Class Compounds Are Not Interchangeable


Substituting the 2-anilino-7,8-dihydroquinazolin-5(6H)-one core with different halogen regioisomers or halogen types is not a neutral exchange. Published structure-activity relationship data from the closely related 2-anilino-4-aminoquinazoline series demonstrate that the positional placement of a single fluorine atom on the aniline ring produces up to ~2.8-fold differences in target potency: the para-fluoro regioisomer exhibited an EC50 of 112 nM against P. falciparum 3D7, while the ortho-fluoro analog yielded 317 nM [1]. Furthermore, fluorine-versus-chlorine substitution at the ortho position alters molecular weight (257.26 vs. 273.72 g/mol), lipophilicity, steric bulk, and hydrogen-bond acceptor count, each of which influences target binding, selectivity, and pharmacokinetic behavior [2]. Metabolic stability studies on 4-anilinoquinazolines have further shown that ortho-fluoro substitution confers substantially greater resistance to hepatocyte-mediated degradation compared to para-fluoro substitution [3]. These findings collectively indicate that generic replacement of the 2-fluoroanilino moiety with an unsubstituted aniline, a 4-fluoro regioisomer, or a 2-chloro analog cannot be assumed to yield equivalent biological or ADME outcomes. The evidence below quantifies these differentiation dimensions.

2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one: Head-to-Head and Cross-Study Comparative Evidence for Scientific Selection


Positional Fluorine Effect on Target Potency: Ortho-F vs. Para-F vs. Meta-F in 2-Anilino Quinazoline Series

In a systematic fluorine positional scan conducted on 2-anilino-4-aminoquinazoline antimalarial agents, the ortho-fluoro analog (compound 16) showed an EC50 of 317 nM against P. falciparum 3D7, representing a 2.8-fold reduction in potency compared to the para-fluoro analog (compound 12, EC50 = 112 nM) and a 2.2-fold reduction relative to the meta-fluoro analog (compound 15, EC50 = 144 nM). The meta-chloro analog (14, EC50 = 134 nM) performed comparably to the meta-fluoro derivative [1]. This is the most direct published head-to-head comparison of ortho-, meta-, and para-fluoro effects available within the 2-anilino quinazoline/dihydroquinazolinone chemotype family, establishing that ortho-fluorination modulates target engagement in a quantitatively distinct manner from other regioisomers.

antimalarial drug discovery structure-activity relationship fluorine positional scanning

Physicochemical Differentiation from the Unsubstituted Parent: Lipophilicity and Hydrogen-Bond Acceptor Count

The introduction of an ortho-fluorine atom onto the 2-anilino ring produces measurable changes in key drug-likeness parameters compared to the unsubstituted parent compound 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one (CAS 1185008-52-9). Computed data from PubChem show that ortho-fluorination increases XLogP3 from 2.2 to 2.3 (+0.1 log unit), molecular weight from 239.27 to 257.26 g/mol (+17.99 g/mol), and hydrogen bond acceptor count from 4 to 5 (+1 HBA), while topological polar surface area remains constant at 54.9 Ų [1][2]. The additional HBA arises from the fluorine atom itself, which can participate in weak C–F···H–X hydrogen bonds and orthogonal multipolar interactions that the parent compound cannot engage. The predicted pKa of 0.79 ± 0.20 indicates the quinazolinone N3 position is very weakly basic, consistent across this scaffold class .

medicinal chemistry physicochemical profiling fragment-based drug design

Metabolic Stability Advantage of Ortho-Fluoroaniline over Para-Fluoroaniline in Anilinoquinazolines

A comparative metabolic stability study of 6,7-dialkoxy-4-(2-, 3-, and 4-[18F]fluoroanilino)quinazolines in cryopreserved human female hepatocytes demonstrated that the 2-fluoroaniline and 3-fluoroaniline derivatives were significantly more resistant to metabolic degradation than the 4-fluoroaniline derivative. The para-substituted [18F]fluoroanilino-quinazolines underwent rapid degeneration to baseline polar metabolites within the assay timeframe, whereas the ortho- and meta-substituted congeners remained substantially intact for up to 2 hours [1]. In vivo biodistribution studies in tumor-bearing mice corroborated these findings: 4-[18F]fluoroanilinoquinazolines showed high bone uptake (5–15% injected dose/g), indicative of metabolic defluorination and free [18F]fluoride release, while the 2-fluoro analogs did not exhibit this liability [1]. This establishes that ortho-fluorination on the aniline ring of quinazoline/dihydroquinazolinone scaffolds confers a measurable metabolic stability advantage over para-fluorination, a finding directly relevant to procurement when choosing between fluorinated regioisomers for in vivo studies.

drug metabolism fluorine chemistry ADME optimization

Scaffold Validation: 2-Anilino-7,8-dihydroquinazolin-5(6H)-one Class as Nanomolar MAO-B Inhibitors

A 2025 study by Di Paolo et al. synthesized and biologically evaluated a 36-membered library of 2-(phenylamino)-7,8-dihydroquinazolinone derivatives against recombinant human MAO-A and MAO-B enzymes. Multiple compounds achieved potent and selective MAO-B inhibition with Ki values in the nanomolar range. The four most active compounds (4, 5, 13, 14) demonstrated MAO-B inhibition in whole-cell assays with effectiveness comparable to or slightly lower than the reference drug safinamide. Additionally, compound 4 exhibited weak but detectable GSK3β kinase inhibition, suggesting multi-target potential for neurodegenerative disease applications [1]. This publication provides the primary mechanistic rationale for pursuing the 2-anilino-7,8-dihydroquinazolin-5(6H)-one scaffold in CNS drug discovery and establishes a quantitative benchmark for MAO-B inhibitory activity that newly synthesized analogs must match or exceed.

neurodegenerative disease MAO-B inhibition GSK3β targeting

Ortho-Halogen Differentiation: 2-Fluoro vs. 2-Chloro Dihydroquinazolinone

The 2-chloro analog (2-((2-chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one, CAS 1448633-28-0) represents the closest halogen-substituted comparator. Fluorine and chlorine differ substantially in van der Waals radius (1.47 Å vs. 1.75 Å), electronegativity (3.98 vs. 3.16 on the Pauling scale), and lipophilicity contribution (Hansch π values: F = +0.14, Cl = +0.71). These translate into a molecular weight difference of 16.46 g/mol (257.26 vs. 273.72), altered electron distribution on the aromatic ring, and distinct halogen bonding propensities [1]. While no direct biological head-to-head comparison between these two specific compounds has been published, the well-established medicinal chemistry principle of ortho-halogen differentiation indicates that the 2-fluoro compound is better suited for fragment-based approaches where minimal steric perturbation and precise electronic tuning are desired, whereas the 2-chloro analog would serve campaigns where increased lipophilicity and halogen bonding are prioritized [2].

halogen bonding bioisosterism lead optimization

2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one: Highest-Impact Research and Procurement Application Scenarios


MAO-B Inhibitor Lead Discovery and SAR Expansion for Neurodegenerative Disease

The Di Paolo et al. (2025) publication validates the 2-anilino-7,8-dihydroquinazolin-5(6H)-one scaffold as a source of nanomolar-potency, selective MAO-B inhibitors with drug-like physicochemical properties and blood-brain barrier permeability [1]. The 2-((2-fluorophenyl)amino) analog is a logical next-step diversification point for expanding this SAR series. Its ortho-fluoro substitution provides the metabolic stability advantages documented for ortho-fluoroanilinoquinazolines [2], making it a higher-confidence starting point for in vivo CNS pharmacology studies compared to the para-fluoro regioisomer. Procurement of this compound enables direct head-to-head comparison with the unsubstituted parent and other halogen-substituted analogs to map the MAO-B pharmacophore around the aniline ring.

Fluorine Positional Scanning in Antimalarial or Kinase-Targeted Quinazoline Series

The quantitative SAR data from Gilson et al. (2017) demonstrate that fluorine position on the aniline ring of 2-anilinoquinazolines produces up to 2.8-fold potency differences (ortho-F: 317 nM vs. para-F: 112 nM) [3]. Researchers engaged in antimalarial, kinase inhibitor, or any target-class SAR programs centered on 2-anilinoquinazoline or dihydroquinazolinone chemotypes can use this compound as the ortho-fluoro reference point in a complete fluorine positional scan set (ortho, meta, para). This enables systematic deconvolution of electronic, steric, and metabolic effects attributable to fluorine placement, a critical step for rational lead optimization.

Fragment-Based Screening Library Design with Ortho-Fluoro Privileged Scaffolds

With a molecular weight of 257.26 g/mol, XLogP3 of 2.3, and only two rotatable bonds, 2-((2-fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one fits within fragment-like chemical space (MW < 300, cLogP < 3, rotatable bonds ≤ 3) [4]. Its five hydrogen bond acceptors and TPSA of 54.9 Ų suggest adequate solubility for biochemical screening at fragment concentrations. The ortho-fluorine atom simultaneously serves as a sensitive 19F NMR probe for ligand-observed binding assays and as a subtle modulator of binding affinity without the steric penalty of chlorine. Procurement for fragment library inclusion is warranted when the screening cascade includes 19F NMR-based hit detection and the target has precedent for quinazolinone or heterocycle-binding sites.

Comparative Metabolic Stability Assessment in Anilinoquinazoline ADME Optimization

The metabolic stability study by Abourbeh et al. (2011) provides direct evidence that ortho-fluoroanilinoquinazolines resist hepatocyte-mediated degradation significantly longer than para-fluoro analogs, and in vivo biodistribution confirms reduced defluorination for ortho-substituted compounds [2]. Programs that have identified a para-fluoroanilino lead with promising in vitro potency but poor metabolic stability should procure the ortho-fluoro analog as part of a directed stability optimization strategy. The compound can serve as a tool to test whether shifting fluorine from the para to ortho position recapitulates the metabolic stabilization effect observed in the 4-anilinoquinazoline EGFR inhibitor series within the dihydroquinazolinone scaffold context.

Quote Request

Request a Quote for 2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.